3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a methoxy group at the 5-position of the indole ring, a nitrile group, and a ketone group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The primary target of the compound 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile is the Peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .
Mode of Action
It is believed to interact with its target, pparγ, and modulate its activity . This interaction could lead to changes in the expression of genes regulated by PPARγ, potentially influencing processes such as lipid metabolism, inflammation, and cell differentiation .
Biochemical Pathways
Given its target, it is likely to impact pathways related to lipid metabolism and glucose homeostasis . The downstream effects of these changes could include alterations in adipocyte differentiation, insulin sensitivity, and inflammatory responses .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with PPARγ and the subsequent changes in gene expression . Potential effects could include changes in adipocyte differentiation, alterations in lipid and glucose metabolism, and modulation of inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxyindole, which is commercially available or can be synthesized from indole through methoxylation.
Nitrile Introduction: The nitrile group is introduced via a reaction with a suitable nitrile source, such as acetonitrile, under basic conditions.
Ketone Formation: The ketone group is introduced through an oxidation reaction, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.
Scientific Research Applications
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Methoxyindole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile and ketone group.
Uniqueness
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile is unique due to its combination of functional groups, which provides versatility in chemical reactions and potential biological activities. Its structure allows for diverse modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-8-2-3-11-9(6-8)10(7-14-11)12(15)4-5-13/h2-3,6-7,14H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSUMXJQBPJXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376946 | |
Record name | 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821009-89-6 | |
Record name | 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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